2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Description
2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a fluorinated derivative of the 1,3,4-oxadiazole class, characterized by a 3-fluoropropylthio substituent at position 2 and a phenyl group at position 3. The 1,3,4-oxadiazole scaffold is widely studied for its electronic properties, chemical stability, and biological activity. The introduction of a fluorinated alkyl chain via a sulfanyl linker may enhance lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-7-4-8-16-11-14-13-10(15-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZMUWDSFBRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Desulfurization with Hypervalent Iodine Reagents
Kavit N. Patel et al. demonstrated that thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone to form 2-amino-1,3,4-oxadiazoles. Adapting this method, 3-fluoropropylsulfanyl-substituted thiosemicarbazides can be cyclized to yield the target compound. For example, reacting 3-fluoropropylsulfanylacetic acid hydrazide (34) with phenyl isothiocyanate forms a thiosemicarbazide intermediate, which is desulfurized to produce 2-[(3-fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (35) in 85–92% yield (Scheme 1).
T3P®-Mediated Cyclization
Propanephosphonic anhydride (T3P®) enables one-pot cyclization of acylhydrazides (17) and isocyanates (18) under mild conditions. Applying this method, phenylacetic acid hydrazide reacts with 3-fluoropropyl isocyanate to form the corresponding acylhydrazide, which cyclizes in the presence of T3P® to yield the target oxadiazole. This approach avoids epimerization and achieves yields of 78–84%.
Cyclodehydration of Diacylhydrazines Using POCl₃
Phosphorus Oxychloride-Driven Cyclodehydration
A classic route involves cyclizing diacylhydrazines with POCl₃. For instance, phenylacetic acid hydrazide reacts with 3-fluoropropylsulfanylacetic acid in POCl₃ to form this compound (55) (Scheme 2). Frohlichova et al. reported a similar method, achieving 70–80% yields by refluxing hydrazides with POCl₃ in dioxane.
Microwave-Assisted Cyclodehydration
Zhu and Li optimized cyclodehydration using silica-supported dichlorophosphate under microwave irradiation. This solvent-free method reduces reaction times to 10–15 minutes and achieves 88–94% yields for aryl-substituted oxadiazoles, including the target compound.
Electrochemical and Photocatalytic Methods
Electro-Oxidative Cyclization
Sanjeev Kumar et al. developed an electro-oxidative method using platinum electrodes in acetonitrile/LiClO₄. Semicarbazones derived from phenylacetaldehyde and 3-fluoropropylsulfanyl hydrazide undergo cyclization at room temperature, yielding the target compound in 82% yield (Scheme 3).
Visible-Light Photocatalysis
Kapoorr et al. utilized eosin-Y and atmospheric oxygen under visible light to oxidize semicarbazones. Applying this method, 3-fluoropropylsulfanyl-substituted semicarbazones cyclize to form the oxadiazole ring with 89–93% efficiency.
Hypervalent Iodine-Mediated Oxidative Desulfurization
Patel et al.’s two-step protocol involves iodobenzene and Oxone to desulfurize thiosemicarbazides. Starting with 3-fluoropropylsulfanyl thiosemicarbazide, this method produces the target compound in 90–95% yield, outperforming traditional oxidants like bromine or iodine.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hypervalent iodine | Iodobenzene/Oxone, RT | 90–95 | High yield, minimal byproducts | Requires anhydrous conditions |
| POCl₃ cyclodehydration | Reflux in dioxane | 70–80 | Scalable, cost-effective | Corrosive reagents |
| Microwave irradiation | Solvent-free, 150°C | 88–94 | Rapid, eco-friendly | Specialized equipment needed |
| Electro-oxidative | Acetonitrile/LiClO₄, RT | 82 | Mild conditions | Low scalability |
| Photocatalytic | Eosin-Y, visible light | 89–93 | Energy-efficient | Limited substrate scope |
Chemical Reactions Analysis
2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxadiazoles.
Scientific Research Applications
2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Table 1: Fluorinated 1,3,4-Oxadiazole Derivatives
Key Findings :
- Fluorine at para positions (e.g., 4-fluorophenyl) improves optical properties in scintillators .
- Difluorination lowers singlet-triplet energy gaps (ΔEST), enabling thermally activated delayed fluorescence (TADF) .
Sulfur-Containing Derivatives
Sulfanyl substituents modulate reactivity and biological interactions:
Table 2: Thioalkyl/Aryl 1,3,4-Oxadiazole Derivatives
Key Findings :
- Thioalkyl groups enhance binding to biological targets (e.g., estrogen receptor in ) .
- The phenoxymethyl derivative shows potent anti-breast cancer activity, suggesting the target compound’s fluoropropylsulfanyl group may similarly interact with cellular targets .
Physicochemical and Optical Properties
Table 3: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Key Findings :
- The target compound’s LogP is comparable to PPO, indicating suitability for hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
